molecular formula C8H8O2 B12572590 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 CAS No. 342611-03-4

4-METHOXY-D3-BENZALDEHYDE-alpha-D1

Cat. No.: B12572590
CAS No.: 342611-03-4
M. Wt: 140.17 g/mol
InChI Key: ZRSNZINYAWTAHE-BKLIMVFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is a deuterated form of 4-methoxybenzaldehyde, which is a derivative of benzaldehyde. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, along with deuterium atoms replacing some of the hydrogen atoms. It is commonly used in various scientific research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 typically involves the deuteration of 4-methoxybenzaldehyde. One common method is the hydrogenation of 4-methoxybenzaldehyde using deuterium gas (D2) in the presence of a suitable catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the deuterated compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient conversion of 4-methoxybenzaldehyde to its deuterated form. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-D3-BENZALDEHYDE-alpha-D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is widely used in scientific research due to its isotopic labeling. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.

    Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of deuterium-labeled standards for analytical methods.

Mechanism of Action

The mechanism of action of 4-METHOXY-D3-BENZALDEHYDE-alpha-D1 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studies to understand reaction mechanisms and pathways. The compound can also interact with enzymes and receptors, providing insights into their function and behavior .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: The non-deuterated form of the compound.

    4-Hydroxy-3-methoxybenzaldehyde-d3: Another deuterated derivative with a hydroxyl group.

    4-Methoxybenzyl alcohol: The reduced form of 4-methoxybenzaldehyde.

Uniqueness

4-METHOXY-D3-BENZALDEHYDE-alpha-D1 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision. This compound is particularly valuable in fields where isotopic labeling is essential for tracing and analysis .

Properties

CAS No.

342611-03-4

Molecular Formula

C8H8O2

Molecular Weight

140.17 g/mol

IUPAC Name

deuterio-[4-(trideuteriomethoxy)phenyl]methanone

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i1D3,6D

InChI Key

ZRSNZINYAWTAHE-BKLIMVFQSA-N

Isomeric SMILES

[2H]C(=O)C1=CC=C(C=C1)OC([2H])([2H])[2H]

Canonical SMILES

COC1=CC=C(C=C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.